molecular formula C25H24N4O5S B11377523 5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11377523
M. Wt: 492.5 g/mol
InChI Key: LKNQVPSCYVENRW-UHFFFAOYSA-N
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Description

5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan, methoxyphenyl, and methanesulfonyl groups through various substitution reactions. Common reagents used include furan-2-carbaldehyde, 3-methoxybenzylamine, and methanesulfonyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-HYDROXYMETHYLFURFURAL: A furan derivative with applications in green chemistry.

    FURFURAL: Another furan-based compound used in the synthesis of various chemicals.

    2,5-FURANDICARBOXYLIC ACID: A furan derivative used in the production of bioplastics.

Uniqueness

5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C25H24N4O5S

Molecular Weight

492.5 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(3-methoxyphenyl)methyl]amino]-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H24N4O5S/c1-33-20-11-6-8-18(14-20)16-29(17-21-12-7-13-34-21)22-15-26-25(35(2,31)32)28-23(22)24(30)27-19-9-4-3-5-10-19/h3-15H,16-17H2,1-2H3,(H,27,30)

InChI Key

LKNQVPSCYVENRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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